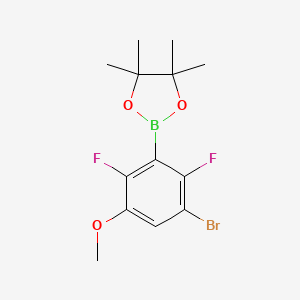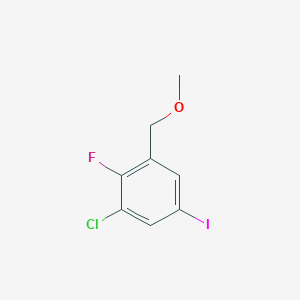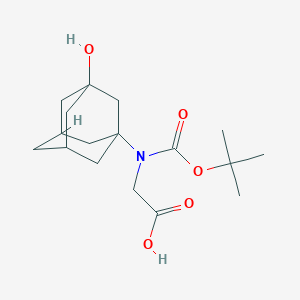
1-(4,4,6,6-Tetramethylcyclohex-1-EN-1-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4,6,6-Tetramethylcyclohex-1-EN-1-YL)ethan-1-one is a chemical compound with the molecular formula C12H20O It is known for its unique structure, which includes a cyclohexene ring substituted with four methyl groups and an ethanone group
Preparation Methods
The synthesis of 1-(4,4,6,6-Tetramethylcyclohex-1-EN-1-YL)ethan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of mesityl oxide with other reagents under controlled conditions. The reaction involves the formation of a cyclohexene ring with four methyl groups and the attachment of an ethanone group.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4,4,6,6-Tetramethylcyclohex-1-EN-1-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group, such as halogens or alkyl groups, using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(4,4,6,6-Tetramethylcyclohex-1-EN-1-YL)ethan-1-one has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.
Biology: In biological research, the compound may be used to study the effects of specific chemical structures on biological systems, including enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: In industrial applications, the compound may be used as an intermediate in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4,4,6,6-Tetramethylcyclohex-1-EN-1-YL)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound’s effects may be mediated through various biochemical pathways, including signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
1-(4,4,6,6-Tetramethylcyclohex-1-EN-1-YL)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3,4,6,6-Tetramethylcyclohex-3-en-1-yl)ethanone and 1-(1,4-dimethyl-3-cyclohexen-1-yl)ethanone share structural similarities but differ in the position and number of methyl groups or other substituents.
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-(4,4,6,6-tetramethylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C12H20O/c1-9(13)10-6-7-11(2,3)8-12(10,4)5/h6H,7-8H2,1-5H3 |
InChI Key |
RUQQJLWKDLSPAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CCC(CC1(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester](/img/structure/B14033499.png)
![3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B14033504.png)

![5-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B14033527.png)
![tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14033533.png)
![Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate](/img/structure/B14033540.png)


